molecular formula C25H18BrI2NO4 B14947758 (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B14947758
M. Wt: 730.1 g/mol
InChI Key: INJDAZZCNBPROU-FBHDLOMBSA-N
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Description

The compound (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one is a complex organic molecule characterized by the presence of multiple halogen atoms (bromine and iodine), a methoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions The starting materials often include substituted benzaldehydes and phenylacetic acids, which undergo condensation reactions to form the benzylidene intermediates These intermediates are then subjected to cyclization reactions to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds and halogen atoms can be reduced to form saturated compounds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound’s halogen atoms and oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
  • (4Z)-4-{4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

Uniqueness

The uniqueness of (4Z)-4-{4-[(2-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. The presence of both bromine and iodine atoms, along with the methoxy group and oxazole ring, makes this compound particularly interesting for various applications.

Properties

Molecular Formula

C25H18BrI2NO4

Molecular Weight

730.1 g/mol

IUPAC Name

(4Z)-4-[[4-[(2-bromophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C25H18BrI2NO4/c1-14-7-8-16(12-19(14)27)24-29-21(25(30)33-24)10-15-9-20(28)23(22(11-15)31-2)32-13-17-5-3-4-6-18(17)26/h3-12H,13H2,1-2H3/b21-10-

InChI Key

INJDAZZCNBPROU-FBHDLOMBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4Br)OC)/C(=O)O2)I

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4Br)OC)C(=O)O2)I

Origin of Product

United States

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